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Compound of Interest

Compound Name:
6-Methoxypyridazine-4-carboxylic

acid

Cat. No.: B1431282 Get Quote

6-Methoxypyridazine-4-carboxylic acid (CAS: 1427202-39-8) is a substituted pyridazine, a

class of aromatic heterocyclic compounds containing two adjacent nitrogen atoms in a six-

membered ring.[1][2] Such scaffolds are of significant interest in medicinal chemistry and

materials science. Pyridazine derivatives are found in a number of herbicides and several

drugs, making them a popular pharmacophore.[2][3] The unique physicochemical properties of

the pyridazine ring, such as a high dipole moment and robust hydrogen-bonding capacity, are

pivotal in molecular recognition and can be advantageous in drug design.[4] Understanding the

solubility of this specific derivative is a critical first step in its application for synthesis,

purification, formulation, and biological screening.

Compound Profile:

Molecular Formula: C₆H₆N₂O₃[5]

Molecular Weight: 154.12 g/mol [5]

IUPAC Name: 6-methoxypyridazine-4-carboxylic acid[5]

Physicochemical Analysis and Predictive Solubility
Framework
The solubility of a molecule is governed by its structure. The principle of "like dissolves like"

serves as a fundamental guideline: polar molecules tend to dissolve in polar solvents, while
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non-polar molecules dissolve in non-polar solvents.[6][7] We can deconstruct 6-
Methoxypyridazine-4-carboxylic acid into its key functional components to predict its

solubility profile.

The Pyridazine Core: This diazine ring is inherently polar due to the two electronegative

nitrogen atoms. These nitrogens act as strong hydrogen bond acceptors, promoting

interaction with protic and other polar solvents.[4][8]

The Carboxylic Acid (-COOH) Group: This is the most dominant functional group influencing

solubility. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl

proton) and a hydrogen bond acceptor (via both oxygens).[9] Crucially, its acidic nature

(typical pKa for carboxylic acids is 3-5) means its solubility is exquisitely sensitive to pH. In

the presence of a base, it will deprotonate to form a highly polar carboxylate salt,

dramatically increasing aqueous solubility.

The Methoxy (-OCH₃) Group: The ether linkage contributes additional polarity and acts as

another hydrogen bond acceptor site, further enhancing interactions with polar solvents.

Synthesis of Properties: The combination of a carboxylic acid, a polar heterocyclic ring, and a

methoxy group renders 6-Methoxypyridazine-4-carboxylic acid a decidedly polar molecule.

Its solubility will be dictated by the solvent's ability to engage in hydrogen bonding and

overcome the crystal lattice energy of the solid-state compound.

Table 1: Predicted Qualitative Solubility of 6-Methoxypyridazine-4-carboxylic Acid
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Solvent Class
Representative
Solvents

Predicted Solubility Rationale

Polar Protic
Water, Methanol,

Ethanol
High

Strong hydrogen

bonding (both

donation and

acceptance) is

possible between the

solvent and the

solute's carboxylic

acid, pyridazine

nitrogens, and

methoxy group.[9]

Polar Aprotic
DMSO, DMF,

Acetonitrile
High to Moderate

These solvents are

strong hydrogen bond

acceptors and have

high polarity, allowing

them to effectively

solvate the polar

regions of the

molecule. DMSO is

often an excellent

solvent for carboxylic

acids.[10]

Low-Polarity Ethers Diethyl Ether, THF
Low to Sparingly

Soluble

While these solvents

have some polarity,

their hydrogen

bonding capacity is

limited to acceptance

only, which may be

insufficient to

overcome the solute's

crystal lattice energy.

Non-Polar Hexane, Toluene,

Chloroform

Insoluble The significant

mismatch in polarity

("like dissolves like"
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principle) means there

is very little favorable

interaction between

the solvent and solute

molecules.[6][11]

Standardized Protocol for Experimental Solubility
Determination
Theoretical predictions require empirical validation. The isothermal shake-flask method is the

gold-standard technique for determining equilibrium solubility.[11] It is a robust and self-

validating system when performed correctly.

Workflow for Equilibrium Solubility Measurement
The following diagram outlines the critical steps in the shake-flask methodology.
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Careful aspiration

6. Dilute aliquot
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8. Calculate solubility
(mg/mL or mol/L)

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Method.
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Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of 6-Methoxypyridazine-4-carboxylic acid in

a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

6-Methoxypyridazine-4-carboxylic acid (solid)

Solvent of interest (e.g., HPLC-grade Methanol)

Scintillation vials or glass test tubes with screw caps

Orbital shaker or rotator with temperature control

Analytical balance

Volumetric flasks and pipettes

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

Quantification instrument (e.g., HPLC-UV with a validated method)

Methodology:

Preparation: Add an excess amount of solid 6-Methoxypyridazine-4-carboxylic acid to a

vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming

saturation.

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the organic solvent into

the vial.

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate

the slurry at a constant speed for a sufficient duration (typically 24 to 48 hours) to ensure

equilibrium is reached. The system is at equilibrium when the concentration of the dissolved

solute remains constant over time.
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Phase Separation: Remove the vial from the shaker and let it stand in a temperature-

controlled bath for several hours to allow the excess solid to settle.

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately

pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to

remove all undissolved microparticulates.[12]

Dilution: Accurately dilute a known volume of the filtered saturate with a suitable solvent

(often the mobile phase for HPLC) to bring the concentration within the linear range of the

analytical method's calibration curve.

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g.,

HPLC-UV) to determine the concentration of the dissolved compound.

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Express the final result in appropriate units, such as mg/mL or mol/L.

Trustworthiness through Self-Validation: The presence of undissolved solid at the end of the

experiment is the primary internal control, confirming that the solution was indeed saturated.

Running samples taken at different time points (e.g., 24h and 48h) can further validate that

equilibrium has been achieved.

Conclusion
While specific experimental data for 6-Methoxypyridazine-4-carboxylic acid is not readily

available in the literature, a detailed analysis of its molecular structure provides a strong

predictive foundation for its solubility. The presence of a carboxylic acid function, combined with

a polar pyridazine ring, strongly suggests high solubility in polar protic and aprotic organic

solvents and poor solubility in non-polar media. This guide provides both the theoretical

framework for making informed solvent choices and the detailed, practical methodology

required for precise experimental determination. For any application in synthesis, drug

discovery, or materials science, these robust protocols will enable the generation of reliable and

reproducible solubility data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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